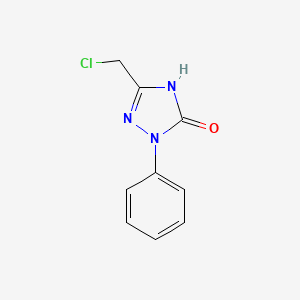

5-(Chloromethyl)-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one

Description

It is primarily utilized as a synthetic intermediate in pharmaceutical chemistry, notably in the preparation of Aprepitant (a neurokinin-1 receptor antagonist used as an antiemetic) . Its chloromethyl group enables alkylation reactions, making it a versatile reagent in constructing complex molecules. The compound is also identified as Aprepitant Impurity 51, highlighting its relevance in drug quality control .

Properties

CAS No. |

42284-57-1 |

|---|---|

Molecular Formula |

C9H8ClN3O |

Molecular Weight |

209.63 g/mol |

IUPAC Name |

5-(chloromethyl)-2-phenyl-4H-1,2,4-triazol-3-one |

InChI |

InChI=1S/C9H8ClN3O/c10-6-8-11-9(14)13(12-8)7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12,14) |

InChI Key |

CRKGRWZXOLIVGG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)NC(=N2)CCl |

Origin of Product |

United States |

Preparation Methods

Synthesis via Semicarbazide Derivatives and Orthoesters

One of the most documented and industrially relevant methods involves the cyclization of semicarbazide salts with methyl orthoesters or related reagents to form the triazolinone ring, followed by chloromethylation.

- Starting Materials: Semicarbazide hydrochloride or its alkyl/aryl sulfonic acid salts.

- Key Reagents: Methyl orthoformate or methyl orthoacetate; hydrochloric acid or trifluoroacetic acid as acid catalysts.

- Reaction Conditions: Elevated temperatures (often reflux), organic solvents such as acetonitrile or dimethylformamide (DMF).

- Process Highlights:

- Use of alkyl or aryl sulfonic acid salts of semicarbazide improves reaction rates and purity.

- The reaction proceeds via cyclization to form the 1,2,4-triazolin-5-one core.

- Chloromethylation is achieved in situ or by subsequent treatment with chlorinating agents.

- Isolation: The product is isolated by concentration, brine addition (e.g., aqueous sodium chloride), cooling, filtration, and acid washing to remove impurities.

This method is described in detail in patent WO2004017898A2, which emphasizes the advantages of sulfonic acid salts of semicarbazide for industrial-scale synthesis, including reduced decomposition and faster reaction times.

Alternative Cyclization Routes Using Acid Chlorides and Thiosemicarbazides

Though more common for related triazole-thione derivatives, some synthetic strategies involve:

- Reaction of acid chlorides with thiosemicarbazide to form intermediates that cyclize under alkaline conditions to yield triazole derivatives.

- Subsequent chloromethylation steps to introduce the chloromethyl group at the 5-position.

While this approach is more typical for mercapto- or thione-substituted triazoles, it provides insight into the versatility of triazole ring formation chemistry.

Condensation and Functionalization for Pharmaceutical Intermediates

In the synthesis of complex molecules such as aprepitant, 3-chloromethyl-1,2,4-triazolin-5-one derivatives are prepared by condensation of semicarbazide-derived triazolinones with chloromethyl groups, followed by nucleophilic substitution with amine-containing intermediates.

- Typical bases used include potassium carbonate or N,N-diisopropylethylamine.

- Solvents such as DMF facilitate the condensation.

- Reaction temperatures are mild (around 21–23 °C).

- This method is part of multi-step syntheses for pharmaceutical compounds, highlighting the importance of the chloromethyl triazolinone as a reactive intermediate.

Comparative Data Table of Preparation Methods

Detailed Research Findings and Notes

- The use of alkyl or aryl sulfonic acid salts of semicarbazide is a significant improvement over traditional semicarbazide hydrochloride, allowing reactions at higher temperatures with less decomposition and higher yields.

- The chloromethylation step is often integrated into the cyclization process or performed immediately after, ensuring the reactive chloromethyl group is introduced efficiently.

- Isolation techniques involving brine washes and acid treatments help in purifying the product by removing residual starting materials and by-products.

- The compound’s role as an intermediate in the synthesis of drugs like aprepitant underscores the importance of controlling reaction conditions to maintain stereochemical integrity and purity.

- Alternative synthetic routes involving thiosemicarbazides and acid chlorides provide a broader context for triazole chemistry but are less commonly used for this specific chloromethyl derivative.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-2-phenyl-1H-1,2,4-triazol-3(2H)-one can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction Reactions: Reduction of the triazole ring or the phenyl group can lead to the formation of different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild conditions to achieve substitution.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to introduce oxygen-containing functional groups.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce specific parts of the molecule.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminomethyl derivatives, while oxidation can produce hydroxylated or carboxylated products.

Scientific Research Applications

Medicinal Chemistry

5-(Chloromethyl)-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one has been studied for its potential pharmacological activities:

- Antimicrobial Activity : Research indicates that compounds with triazole rings exhibit significant antimicrobial properties. The chloromethyl group enhances the lipophilicity of the molecule, potentially increasing its ability to penetrate microbial membranes .

- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation. The triazole moiety is known for its role in various anticancer agents, making this compound a candidate for further investigation .

Agriculture

The compound's fungicidal properties have led to its exploration as a potential agricultural fungicide. Triazole derivatives are commonly used in agriculture due to their effectiveness against a wide range of fungal pathogens. The chloromethyl group may enhance the efficacy and selectivity of these compounds against specific fungal strains .

Material Science

In material science, this compound can be utilized in the synthesis of polymers and other materials:

- Polymer Synthesis : The compound can serve as a building block for creating functionalized polymers with specific properties. Its reactivity allows for the incorporation of the triazole unit into polymer chains, potentially enhancing thermal stability and mechanical properties .

Synthesis of Novel Compounds

The unique structure of this compound makes it an attractive precursor for synthesizing novel compounds with diverse functionalities. Researchers can modify the triazole ring or the chloromethyl group to create new derivatives with tailored properties for specific applications in pharmaceuticals or agrochemicals .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of triazole derivatives demonstrated that compounds similar to this compound exhibited significant activity against various bacterial strains. The study highlighted the importance of substituent groups in enhancing antimicrobial potency and suggested further exploration into structure-activity relationships (SAR) for optimizing efficacy .

Case Study 2: Agricultural Applications

Research investigating the use of triazole-based fungicides revealed that compounds like this compound effectively controlled fungal pathogens in crops. Field trials indicated a marked reduction in disease incidence compared to untreated controls, underscoring its potential as a viable agricultural treatment option .

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-2-phenyl-1H-1,2,4-triazol-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The phenyl group can enhance the compound’s binding affinity to hydrophobic pockets within target proteins, thereby increasing its potency.

Comparison with Similar Compounds

Structural and Functional Group Variations

Core Heterocyclic Modifications

- 5-Nitro-2,4-dihydro-3H-1,2,4-triazol-3-one (NTO):

Replacing the chloromethyl group with a nitro group introduces strong electron-withdrawing effects, enhancing thermal stability but reducing nucleophilic reactivity. NTO’s crystal packing is influenced by hydrogen bonding and nitro group interactions, leading to anisotropic thermal expansion . - 5-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Substitution of the ketone oxygen with a thione (C=S) alters hydrogen-bonding capacity, lowering solubility in polar solvents.

Substituent Variations

- 5-Ethyl-2,4-dihydro-4-(2-phenoxyethyl)-3H-1,2,4-triazol-3-one: Ethyl and phenoxyethyl groups impart higher lipophilicity compared to the chloromethyl group, favoring blood-brain barrier penetration in antidepressant candidates .

- 2-(5-Chloro-2-hydroxyphenyl)-5-(2-(trifluoromethyl)phenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one :

Hydroxyl and trifluoromethyl groups introduce acidity (pH-dependent solubility) and metabolic stability, respectively. This compound’s hazard profile (H302, H315) contrasts with the target compound’s safer handling .

Physicochemical Properties

Melting Points and Solubility

Key Observations :

- Chloromethyl and aryl groups (e.g., phenyl) generally yield moderate melting points (e.g., 72–250°C for related triazolones) .

- Electron-withdrawing groups (nitro, trifluoromethyl) increase thermal stability but reduce solubility .

Alkylation Reagents

- The chloromethyl group in the target compound facilitates alkylation under mild conditions (e.g., reaction with 2-pyridone derivatives at <110°C, yielding 81% product) .

- Comparatively, 5-(Chloromethyl)-2-phenylpyrimidine (CAS 886531-63-1) is used in cross-coupling reactions but requires harsher conditions due to pyrimidine’s aromatic stability .

Pharmaceutical Intermediates

Biological Activity

5-(Chloromethyl)-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one is a triazole derivative that has garnered attention for its potential biological activities. This compound is characterized by a chloromethyl group and a phenyl group, which influence its reactivity and interactions with biological targets. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, therapeutic potential, and comparative efficacy against other compounds.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| CAS No. | 42284-57-1 |

| Molecular Formula | C9H8ClN3O |

| Molecular Weight | 209.63 g/mol |

| IUPAC Name | 5-(chloromethyl)-2-phenyl-4H-1,2,4-triazol-3-one |

| InChI Key | CRKGRWZXOLIVGG-UHFFFAOYSA-N |

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance:

- Cytotoxicity : The compound demonstrated cytotoxic effects against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The chloromethyl group allows for nucleophilic attack on enzymes, leading to inhibition of their activity. This is particularly relevant in cancer treatment where enzyme modulation can affect tumor growth.

- Apoptosis Induction : Flow cytometry assays revealed that the compound activates apoptotic pathways in cancer cells by increasing p53 expression and promoting caspase activation .

- Receptor Interaction : The phenyl group enhances binding affinity to hydrophobic pockets in target proteins, increasing the potency of the compound.

Comparative Studies

When compared to similar compounds such as 5-(Chloromethyl)-2-methyl-1H-1,2,4-triazol-3-one and 5-(Chloromethyl)-2-(4-chlorophenyl)-1H-1,2,4-triazol-3-one, the phenyl derivative exhibits unique reactivity patterns due to its structural features. These differences can significantly influence its biological activity and therapeutic potential.

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Study on Apoptotic Effects : A study demonstrated that this compound induced apoptosis in MCF-7 cells through a dose-dependent mechanism. The study utilized flow cytometry to assess cell viability and apoptosis markers .

- In Vivo Models : Preliminary in vivo studies suggest that this compound could reduce tumor size in animal models when administered at specific dosages, indicating its potential for further development as an anticancer agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 5-(Chloromethyl)-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one, and how can reaction parameters be adjusted to enhance yield and purity?

- Methodological Answer : The synthesis typically involves cyclization of semicarbazide derivatives under acidic or alkaline conditions. For example, cyclization of 1-aroyl-4-alkylsemicarbazides using NaOH or HCl can yield the triazolone core . The chloromethyl group can be introduced via nucleophilic substitution or alkylation. Optimization includes:

- Temperature control (60–80°C) to minimize side reactions.

- Use of phase-transfer catalysts (e.g., TBAB) to improve alkylation efficiency .

- Purification via recrystallization (e.g., methanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane).

Q. Which analytical techniques are most effective in confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to confirm the chloromethyl (-CHCl) resonance (~4.2–4.5 ppm for CHCl) and phenyl group integration .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (133.536 g/mol) and isotopic patterns .

- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to assess purity (>97%) .

- Elemental Analysis : To validate C, H, N, and Cl content .

Q. What are the key physicochemical properties of this compound, and how can they be experimentally determined?

- Answer :

| Property | Value | Method |

|---|---|---|

| Density | 1.837 g/cm³ | Gas pycnometry or XRD |

| Boiling Point | 426°C (760 mmHg) | Thermogravimetric analysis (TGA) |

| Solubility | Insoluble in water | Shake-flask method |

Advanced Research Questions

Q. How can density functional theory (DFT) calculations predict the electronic properties and reactive sites of this compound?

- Methodological Answer :

- Use DFT frameworks (e.g., B3LYP/6-31G*) to compute:

- Electron density maps to identify nucleophilic/electrophilic regions (e.g., chloromethyl group reactivity) .

- Frontier molecular orbitals (HOMO-LUMO) to predict charge-transfer interactions .

- Compare computed IR spectra with experimental data to validate accuracy .

Q. What strategies resolve contradictions in crystallographic data when analyzing polymorphs of triazolone derivatives?

- Methodological Answer :

- Single-Crystal XRD : Resolve ambiguities in unit cell parameters by collecting high-resolution data (e.g., synchrotron sources) .

- Thermal Analysis : Differential scanning calorimetry (DSC) to detect polymorphic transitions (e.g., endothermic peaks at 96–98°C) .

- Molecular Dynamics (MD) Simulations : Model crystal packing using Lennard-Jones potentials and Coulombic interactions to validate experimental lattice energies .

Q. How can molecular dynamics simulations contribute to understanding the solid-state stability of this compound under varying environmental conditions?

- Methodological Answer :

- Perform isothermal-isobaric MD simulations (NPT ensemble) to study:

- Thermal expansion coefficients under temperature gradients (4.2–400 K) .

- Hygroscopicity by simulating water molecule interactions with the crystal lattice .

- Validate simulations against experimental TGA and moisture sorption data .

Q. What experimental approaches elucidate the reaction mechanisms involving the chloromethyl group in nucleophilic substitutions?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare reaction rates using CHCl vs. CHCl to identify rate-determining steps .

- Trapping Intermediates : Use quench-flow techniques with methanol to isolate SN2 transition states .

- DFT Transition-State Modeling : Calculate activation energies for possible pathways (e.g., direct displacement vs. carbocation formation) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or solubility data for this compound?

- Methodological Answer :

- Reproduce Conditions : Ensure identical solvent systems (e.g., methanol purity) and heating rates (e.g., 1°C/min in DSC) .

- Impurity Profiling : Use HPLC-MS to detect trace byproducts (e.g., hydrolyzed -CHOH derivatives) that alter physical properties .

- Cross-Validate Techniques : Compare DSC data with hot-stage microscopy to confirm melting behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.